molecular formula C7H9F2N3 B3240044 C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine CAS No. 1427195-04-7

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine

Cat. No.: B3240044
CAS No.: 1427195-04-7
M. Wt: 173.16 g/mol
InChI Key: XEKYGFQRDJMXGC-UHFFFAOYSA-N
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Description

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine is a chemical compound with the molecular formula C7H10F2N3. It is characterized by the presence of a difluoroethyl group attached to a pyrimidine ring, which is further connected to a methylamine group.

Chemical Reactions Analysis

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine include other difluoroethyl-substituted pyrimidines. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of the difluoroethyl and methylamine groups, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKYGFQRDJMXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242441
Record name 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-04-7
Record name 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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